2-benzoyl-N-benzylhydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

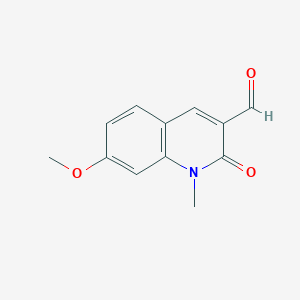

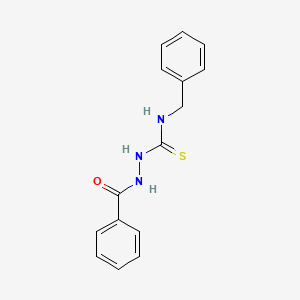

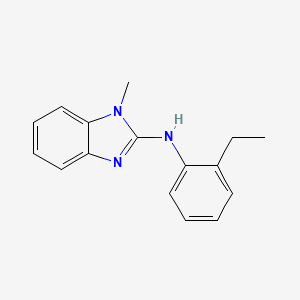

2-Benzoyl-N-benzylhydrazinecarbothioamide is a chemical compound with the CAS number 120811-69-0 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 2-benzoyl-N-benzylhydrazinecarbothioamide involves aromatic isothiocyanates and aromatic substituted hydrazides in the presence of triethylamine . The reaction mixture is stirred at room temperature, and then the solvents are removed on a rotary evaporator. The residue is triturated with diethyl ether-ethyl acetate to afford the desired thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 2-benzoyl-N-benzylhydrazinecarbothioamide is represented by the formula C15H15N3OS . The molecular weight of the compound is 285.37 .Chemical Reactions Analysis

2-Benzoyl-N-benzylhydrazinecarbothioamide is involved in various chemical reactions. It reacts with triethylamine in tetrahydrofuran at 20℃ for 16 hours . It also reacts in ethanol for 3 hours under reflux conditions . In N,N-dimethyl-formamide, it reacts at 20℃ for 4 hours .Scientific Research Applications

-

Polymorphism Study of Similar Compound

- Field : Crystallography

- Application : The polymorphism of 2-benzoyl-N,N-diethylbenzamide was studied . Polymorphism occurs when identical compounds are organized in more than one repeating pattern of the solid form .

- Methods : The compound was analyzed by means of single-crystal and powder X-ray diffraction with variable temperatures .

- Results : Two new polymorphs of 2-benzoyl-N,N-diethylbenzamide were obtained after recrystallization trials with different solvents . The new forms II and III were monoclinic and crystallized in the same space group with similar a, b and c lengths but different β angles .

-

Insecticidal and Acaricidal Activity

- Field : Biochemistry

- Application : A series of new 2-benzylpyrroles and 2-benzoylpyrroles were designed and synthesized based on structures of insecticidal chlorfenapyr and natural pyrrolomycins . These compounds are expected to have insecticidal and acaricidal activity .

- Methods : The compounds were synthesized based on the structures of insecticidal chlorfenapyr and natural pyrrolomycins .

- Results : Both 2-benzylpyrroles and 2-benzoylpyrroles had varied degrees of insecticidal activity against oriental armyworm depending on the substituents on the benzene ring . Most N-alkylated compounds exhibited both insecticidal activity and acaricidal activity .

-

Chemical Supplier Information

- Field : Chemistry

- Application : The compound “2-Benzoyl-N-benzylhydrazinecarbothioamide” is available for purchase from chemical suppliers . This suggests that it may be used in various chemical reactions or as a starting material for the synthesis of other compounds .

- Methods : The compound can be ordered from a chemical supplier and used in a laboratory setting .

- Results : The outcomes would depend on the specific reactions or syntheses in which the compound is used .

-

Benzylic Bromination and Benzylic Oxidation

- Field : Organic Chemistry

- Application : The benzylic position, a carbon adjacent to a benzene ring, can participate in several useful reactions, including benzylic bromination and benzylic oxidation . While not directly related to “2-Benzoyl-N-benzylhydrazinecarbothioamide”, this information could be relevant if the compound contains a benzylic position .

- Methods : These reactions involve the use of specific reagents and conditions to achieve bromination or oxidation at the benzylic position .

- Results : The outcomes of these reactions would be the formation of new compounds with bromine or oxygen atoms at the benzylic position .

-

Insect Growth Regulator

- Field : Biochemistry

- Application : Compounds similar to “2-Benzoyl-N-benzylhydrazinecarbothioamide”, such as “2-benzoyl-N-phenylhydrazine-1-carbothioamide”, have been tested as insect growth regulators . These compounds inhibit chitin synthesis, affecting the growth of insects .

- Methods : The compounds were orally administered to Spodoptera littoralis, a species of moth .

- Results : The results of these tests are not specified in the source .

-

Chemical Synthesis

- Field : Chemistry

- Application : The compound “2-Benzoyl-N-benzylhydrazinecarbothioamide” can be used in various chemical reactions or as a starting material for the synthesis of other compounds .

- Methods : The compound can be ordered from a chemical supplier and used in a laboratory setting .

- Results : The outcomes would depend on the specific reactions or syntheses in which the compound is used .

-

Benzylic Bromination and Benzylic Oxidation

- Field : Organic Chemistry

- Application : The benzylic position, a carbon adjacent to a benzene ring, can participate in several useful reactions, including benzylic bromination and benzylic oxidation . While not directly related to “2-Benzoyl-N-benzylhydrazinecarbothioamide”, this information could be relevant if the compound contains a benzylic position .

- Methods : These reactions involve the use of specific reagents and conditions to achieve bromination or oxidation at the benzylic position .

- Results : The outcomes of these reactions would be the formation of new compounds with bromine or oxygen atoms at the benzylic position .

-

Insect Growth Regulator

- Field : Biochemistry

- Application : Compounds similar to “2-Benzoyl-N-benzylhydrazinecarbothioamide”, such as “2-benzoyl-N-phenylhydrazine-1-carbothioamide”, have been tested as insect growth regulators . These compounds inhibit chitin synthesis, affecting the growth of insects .

- Methods : The compounds were orally administered to Spodoptera littoralis, a species of moth .

- Results : The results of these tests are not specified in the source .

properties

IUPAC Name |

1-benzamido-3-benzylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c19-14(13-9-5-2-6-10-13)17-18-15(20)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFOGOFFRAZHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzoyl-N-benzylhydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713215.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)

![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)

![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)